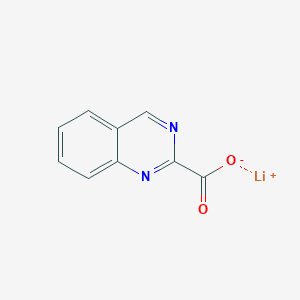

Lithium quinazoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium quinazoline-2-carboxylate is a compound with the IUPAC name lithium quinazoline-2-carboxylate . It has a molecular weight of 180.09 and its InChI code is 1S/C9H6N2O2.Li/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);/q;+1/p-1 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Synthesis Analysis

The synthesis of quinazoline derivatives, which lithium quinazoline-2-carboxylate is a part of, has been a subject of interest due to their pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of these compounds . These reactions provide new entries into pharmaceutical ingredients of increasing complexity . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis

Quinazolines, including lithium quinazoline-2-carboxylate, are a class of nitrogen-containing heterocyclic compounds. They have broad-spectrum pharmacological activities, and their synthesis often involves transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The synthesis of quinoxaline derivatives, which are related to quinazolines, has been achieved through reactions catalyzed by titanium silicate .Physical And Chemical Properties Analysis

Lithium quinazoline-2-carboxylate is a compound with a molecular weight of 180.09 . It is stored at a temperature of 4 degrees Celsius and is in powder form .Scientific Research Applications

Pharmaceuticals

Lithium quinazoline-2-carboxylate may be explored in pharmaceutical research due to its potential biological activities. Quinazoline derivatives are known for their significant biological activities and have been the subject of synthesis and bioactivities research .

Catalysis

It may serve as a catalyst in chemical reactions, particularly in the conversion of CO2 into quinazoline-2,4(1H,3H)-diones .

Safety and Hazards

Future Directions

Quinazoline derivatives, including lithium quinazoline-2-carboxylate, have drawn attention due to their significant biological activities . Future directions for functionalized ionic liquids, which include lithium-based compounds, have been discussed . The review suggests that these compounds could play a crucial role in carbon capture, utilization, and storage (CCUS) . This opens up possibilities for the development of novel ionic liquid-based solvents and materials for the capture and separation of other gases .

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to exhibit a wide range of pharmacological activities, acting on different body targets . These activities include anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Mode of Action

Quinazoline derivatives have been reported to show different activities by acting on different body targets . For instance, some quinazoline derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interact with DNA .

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a wide range of pharmacological effects .

Result of Action

Quinazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

It has been reported that certain ionic liquids, including lithium-based ones, can efficiently promote the conversion of co2 to quinazoline-2,4(1 h,3 h)-diones at 40 °c and 1 bar co2 .

properties

IUPAC Name |

lithium;quinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.Li/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNGSLRLRGTDGR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=NC(=N2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium quinazoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)